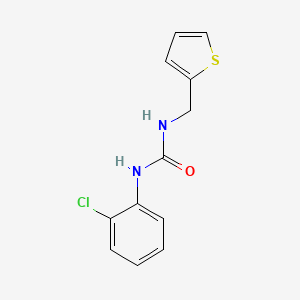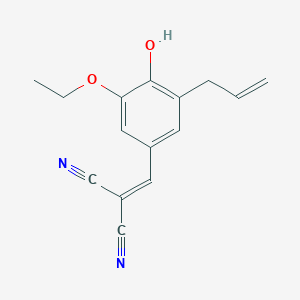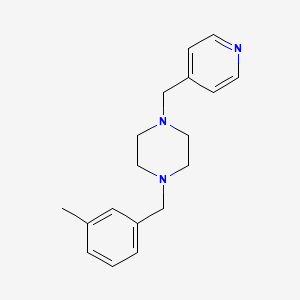
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as Terbuthylazine, is a widely used herbicide that belongs to the triazine family. It is used to control the growth of weeds and unwanted vegetation in agricultural fields and other areas. Terbuthylazine has become increasingly popular due to its effectiveness and low cost.
Wirkmechanismus
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane works by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the photosynthesis process. This leads to the disruption of the electron transfer chain, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been found to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can cause damage to aquatic organisms and can also affect the growth of non-target plants.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that is relatively inexpensive and effective. Therefore, it is a popular choice for researchers studying the effects of herbicides on plant growth and development. However, the use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in laboratory experiments can be limited due to its potential environmental impact. Researchers must take precautions to minimize the risk of contamination and ensure the safety of the environment.
Zukünftige Richtungen
There are several future directions in the study of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. Researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane by developing more sustainable herbicides. They are also studying the effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as insects and birds. Additionally, researchers are studying the potential health effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on humans and animals. These studies will help to inform the safe and effective use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals and can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane and develop more sustainable herbicides.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 2-chloroaniline with 2-thiophenemethyl isocyanate in the presence of a base. The product is then treated with tert-butylamine to obtain N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds and unwanted vegetation. N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has also been studied for its environmental impact. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRVGUAKMROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)



![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)

